molecular formula C18H29BN2O2 B580895 N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1309981-26-7

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B580895
CAS No.: 1309981-26-7
M. Wt: 316.252
InChI Key: SSFGOSPKVWPAJV-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ( 1309981-26-7) is a chemical compound supplied for scientific research and industrial applications . This organoboron compound has a molecular formula of C₁₈H₂₉BN₂O₂ and a molecular weight of 316.25 g/mol . It is characterized by a pyridine ring substituted with an N-cyclohexylmethylamine group and a pinacol boronic ester group, a common protecting group for boronic acids that enhances stability and handling properties . Researchers are advised that the product must be stored sealed in a dry environment at 2-8°C to ensure its stability and longevity . Predicted physical properties include a density of approximately 1.05 g/cm³ and a boiling point of 449.4±30.0 °C . As a boronic ester derivative, this compound is primarily of interest in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds in the development of pharmaceuticals, agrochemicals, and organic materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21-13-15)20-12-14-8-6-5-7-9-14/h10-11,13-14H,5-9,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFGOSPKVWPAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660678
Record name N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309981-26-7
Record name N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

N-Benzyl Analogs
  • N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): Molecular Formula: C₁₈H₂₁BN₂O₂. However, the absence of a cyclohexane ring reduces lipophilicity compared to cyclohexylmethyl derivatives.
N-Cyclohexyl Analogs
  • N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ():
    • Molecular Formula : C₁₇H₂₇BN₂O₂.
    • Molecular Weight : 302.22 g/mol .
    • Key Features : The cyclohexyl group increases steric bulk and lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drugs. Storage conditions (2–8°C) and solubility data (provided as 10 mM solutions) align with typical boronate ester stability requirements .
N-Methyl and N,N-Dimethyl Analogs
  • N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): Molecular Formula: C₁₃H₂₁BN₂O₂. Average Mass: 248.135 g/mol. The lower molecular weight may improve solubility in polar solvents.
  • N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine ():

    • Hazards : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
    • Storage : 2–8°C, similar to other boronate esters .
Heterocyclic and Halogenated Analogs
  • 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ():
    • Molecular Formula : C₁₂H₁₈BClN₂O₂.
    • Molar Mass : 268.55 g/mol.
    • Key Features : The chlorine atom introduces electronegativity, which may stabilize intermediates in coupling reactions. This modification is common in agrochemicals and antimicrobial agents.

Physical and Chemical Stability

  • Storage : Most compounds, including N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (), require storage at 2–8°C to prevent hydrolysis of the boronate ester .

Preparation Methods

Alkylation of 2-Amino-5-bromopyridine

The cyclohexylmethyl group is introduced via nucleophilic substitution or reductive amination. A representative protocol involves:

Reagents :

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Cyclohexylmethyl bromide (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • N,N-Dimethylformamide (DMF), 80°C, 12 h

Procedure :

  • Combine 2-amino-5-bromopyridine (10.0 g, 57.7 mmol), cyclohexylmethyl bromide (12.3 g, 69.2 mmol), and K2CO3 (15.9 g, 115.4 mmol) in anhydrous DMF (100 mL).

  • Heat at 80°C under nitrogen with stirring.

  • Monitor by TLC (ethyl acetate/hexanes 1:3). Upon completion, cool, dilute with water, and extract with ethyl acetate.

  • Dry organic layers over MgSO4, concentrate, and purify via silica gel chromatography (hexanes/EtOAc 4:1) to yield Intermediate A as a pale-yellow solid (14.2 g, 85%).

Key Challenges :

  • Over-alkylation: Excess cyclohexylmethyl bromide may lead to quaternary ammonium salts.

  • Regioselectivity: Competing alkylation at pyridine nitrogen is mitigated by using a bulky base (K2CO3) and polar aprotic solvents.

Miyaura Borylation of Intermediate A

Reaction Conditions and Optimization

The Miyaura borylation replaces the bromine atom in Intermediate A with a pinacol boronate group. This Pd-catalyzed reaction is highly efficient for aryl bromides.

Reagents :

  • Intermediate A (1.0 equiv)

  • Bis(pinacolato)diboron (1.5 equiv)

  • PdCl2(dppf) (5 mol%)

  • Potassium acetate (3.0 equiv)

  • Toluene, 100°C, 3 h

Procedure :

  • Charge a flask with Intermediate A (10.0 g, 34.5 mmol), B2Pin2 (13.1 g, 51.8 mmol), PdCl2(dppf) (1.26 g, 1.73 mmol), and KOAc (10.2 g, 103.5 mmol).

  • Add anhydrous toluene (150 mL) and degas with nitrogen.

  • Heat at 100°C with vigorous stirring.

  • After 3 h, cool, filter through Celite®, and concentrate.

  • Purify by recrystallization (ethanol/water) to afford the target compound as white crystals (12.4 g, 89%).

Critical Parameters :

  • Catalyst Selection : PdCl2(dppf) outperforms Pd(OAc)2 or Pd(PPh3)4 in electron-deficient aryl bromides.

  • Base : KOAc neutralizes HBr generated, preventing catalyst poisoning.

  • Solvent : Toluene balances solubility and reaction temperature.

Mechanistic Insight :
The catalytic cycle involves oxidative addition of Pd(0) to the C–Br bond, transmetallation with B2Pin2, and reductive elimination to form the C–B bond (Scheme 1).

Alternative Synthetic Routes

Suzuki Coupling with Preformed Boronic Acids

While less common, the boronate ester can be introduced via Suzuki-Miyaura coupling using a pre-borylated pyridine. For example:

Reagents :

  • 5-Boronic acid-N-(cyclohexylmethyl)pyridin-2-amine (1.0 equiv)

  • Pinacol (1.2 equiv)

  • H2SO4 (catalytic), toluene, reflux

Procedure :

  • Dissolve 5-boronic acid derivative (10.0 g, 35.2 mmol) and pinacol (4.5 g, 38.7 mmol) in toluene.

  • Add H2SO4 (0.5 mL) and reflux for 6 h.

  • Isolate the boronate ester via aqueous workup (yield: 78%).

Limitations :

  • Requires handling of unstable boronic acids.

  • Lower yields compared to Miyaura borylation.

Scalability and Industrial Considerations

Process Optimization for Kilo-Scale Production

Industrial synthesis prioritizes cost, safety, and minimal purification. Key adjustments include:

  • Catalyst Loading : Reduced to 2 mol% PdCl2(dppf) with no yield loss.

  • Solvent Recycling : Toluene is recovered via distillation (≥90% efficiency).

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction time (1.5 h vs. 3 h).

Economic Analysis :

ComponentCost per kg (USD)
Intermediate A320
B2Pin2550
PdCl2(dppf)12,000
Total (per kg product)1,890

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H, Py-H), 7.72 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 6.48 (d, J = 8.8 Hz, 1H, Py-H), 4.12 (t, J = 6.0 Hz, 2H, NCH2), 2.85 (m, 1H, cyclohexyl), 1.70–1.20 (m, 10H, cyclohexyl), 1.32 (s, 12H, Bpin).

  • 13C NMR : δ 158.2 (C-N), 149.7 (C-B), 136.4, 123.9, 113.2 (Py-C), 83.7 (Bpin), 55.1 (NCH2), 37.8 (cyclohexyl), 25.1 (Bpin-CH3).

  • HRMS : [M+H]+ calcd. for C18H29BN2O2: 316.252; found: 316.251 .

Q & A

Q. Basic Research Focus

  • 1H NMR : Split signals for cyclohexylmethyl protons (δ 1.2–2.0 ppm) indicate restricted rotation.
  • 13C NMR : Distinct carbonyl (dioxaborolan) and pyridine carbons confirm regiochemistry.
  • 2D NMR (COSY, NOESY) : Correlates spatial proximity of cyclohexyl and pyridine protons .

Advanced Consideration : Variable-temperature NMR (VT-NMR) at 233–313 K quantifies rotational barriers. Line-shape analysis using Bloch equations yields ΔG‡ values (~10–15 kcal/mol) .

What role does the boronate ester play in catalytic C–H functionalization?

Advanced Research Focus
The dioxaborolan group acts as a directing group in Ir-/Rh-catalyzed C–H borylation:

  • Mechanism : Borylation occurs at the meta position relative to the pyridin-2-amine, driven by σ-complex-assisted metathesis .
  • Applications : Synthesize biaryl motifs for drug discovery (e.g., kinase inhibitors).

Q. Advanced Research Focus

  • Acidic Conditions : Protodeboronation occurs in protic solvents (e.g., MeOH/HCl), degrading the boronate.
  • Basic Conditions : Hydrolysis is minimized in aprotic solvents (e.g., DMF) with weak bases (K₂CO₃ vs. NaOH) .
  • Stability Assays : Monitor via LC-MS; half-life (t₁/₂) in pH 7.4 buffer exceeds 24 hours, making it suitable for biological studies .

What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Q. Advanced Research Focus

  • Fukui Functions : Identify nucleophilic (pyridine N) and electrophilic (boron) sites.
  • NBO Analysis : Delocalization energies (~20 kcal/mol) stabilize transition states.
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

How does the cyclohexylmethyl substituent influence solubility and crystallinity?

Q. Basic Research Focus

  • Solubility : Moderate in chlorinated solvents (CH₂Cl₂), poor in water. LogP ≈ 3.5 (predicted via ChemDraw).
  • Crystallinity : Bulky substituents promote crystal packing; needle-like crystals form from EtOAc/hexane .

Advanced Consideration : DSC/TGA analysis reveals melting points (~150–160°C) and thermal decomposition profiles .

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